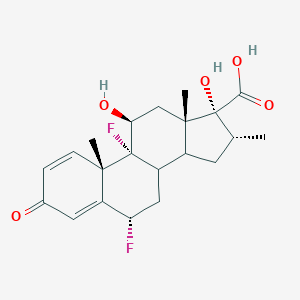
(6a,11b,16a,17a)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid
Descripción
El Ácido Fluticasona 17β-Carboxílico es un metabolito del propionato de fluticasona, un corticosteroide sintético ampliamente utilizado por sus propiedades antiinflamatorias. Este compuesto se forma a través de la descomposición metabólica del propionato de fluticasona en el hígado, principalmente por la enzima citocromo P450 CYP3A4 . Es conocido por su actividad glucocorticoide insignificante en comparación con su compuesto original .
Propiedades
Número CAS |
28416-82-2 |
|---|---|
Fórmula molecular |
C21H26F2O5 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
(6S,9R,10S,11S,13S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C21H26F2O5/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-18(14,2)20(13,23)16(25)9-19(12,3)21(10,28)17(26)27/h4-5,7,10,12-13,15-16,25,28H,6,8-9H2,1-3H3,(H,26,27)/t10-,12?,13?,15+,16+,18+,19+,20+,21+/m1/s1 |
Clave InChI |
QSVBUQTYFQFEHC-FULJYSEXSA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C)F |
SMILES isomérico |
C[C@@H]1CC2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C)F |
SMILES canónico |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C)F |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Sinónimos |
(6α,11β,16α,17α)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carboxylic Acid; 6α,9α-Difluoro-11β,17α-dihydroxy-16α-methylpregna-_x000B_3-oxo-1,4-diene-17β-carboxylic Acid; |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del Ácido Fluticasona 17β-Carboxílico implica la hidrólisis del propionato de fluticasona. Este proceso se puede llevar a cabo utilizando varios métodos, incluida la hidrólisis enzimática o la hidrólisis química en condiciones ácidas o básicas .
Métodos de producción industrial: En entornos industriales, la producción de Ácido Fluticasona 17β-Carboxílico generalmente implica el uso de técnicas de extracción en fase sólida para aislar el compuesto de matrices biológicas. La cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS) se emplean a menudo para garantizar la pureza y la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El Ácido Fluticasona 17β-Carboxílico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar aún más el compuesto, lo que puede conducir a la formación de otros metabolitos.
Reducción: Aunque menos frecuentes, las reacciones de reducción pueden alterar los grupos funcionales presentes en el compuesto.
Sustitución: Esta reacción puede ocurrir en varias posiciones de la molécula, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes:
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia.
Sustitución: Los agentes halogenantes como el cloro o el bromo se pueden utilizar en condiciones controladas.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que las reacciones de sustitución pueden producir compuestos halogenados .
Aplicaciones Científicas De Investigación
El Ácido Fluticasona 17β-Carboxílico tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El Ácido Fluticasona 17β-Carboxílico ejerce sus efectos principalmente a través de su interacción con los receptores de glucocorticoides. Su actividad es significativamente menor que la del propionato de fluticasona. El compuesto inhibe la liberación de mediadores inflamatorios como histaminas, citoquinas y eicosanoides induciendo la producción de proteínas inhibidoras de la fosfolipasa A2 (lipocortinas) . Esto conduce a una reducción de la respuesta inflamatoria.
Compuestos similares:
Propionato de fluticasona: El compuesto original con potentes propiedades antiinflamatorias.
Furoato de fluticasona: Otro derivado con mayor afinidad por los receptores de glucocorticoides.
Budesonida: Un corticosteroide con aplicaciones similares pero diferentes vías metabólicas.
Singularidad: El Ácido Fluticasona 17β-Carboxílico es único debido a su formación específica a través del metabolismo del propionato de fluticasona. A diferencia de su compuesto original, tiene una actividad glucocorticoide insignificante, lo que lo hace menos probable que cause efectos secundarios sistémicos . Esta propiedad lo convierte en un compuesto importante para estudiar los perfiles farmacocinéticos y de seguridad de las terapias con corticosteroides.
Comparación Con Compuestos Similares
Fluticasone Propionate: The parent compound with potent anti-inflammatory properties.
Fluticasone Furoate: Another derivative with enhanced affinity for glucocorticoid receptors.
Budesonide: A corticosteroid with similar applications but different metabolic pathways.
Uniqueness: Fluticasone 17β-Carboxylic Acid is unique due to its specific formation through the metabolism of fluticasone propionate. Unlike its parent compound, it has negligible glucocorticoid activity, making it less likely to cause systemic side effects . This property makes it an important compound for studying the pharmacokinetics and safety profiles of corticosteroid therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


